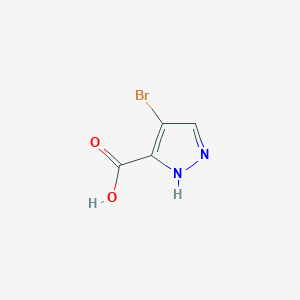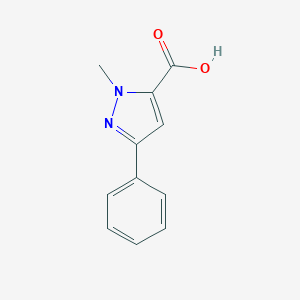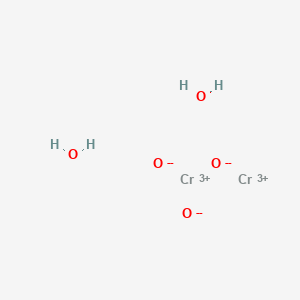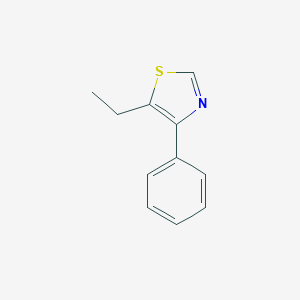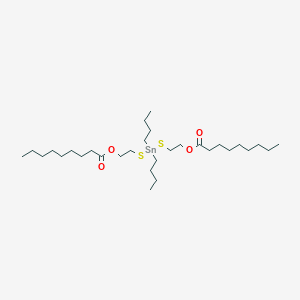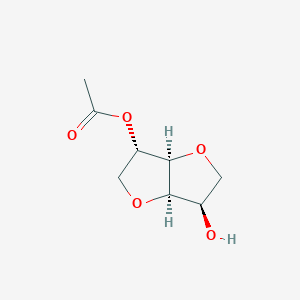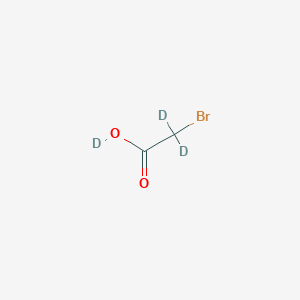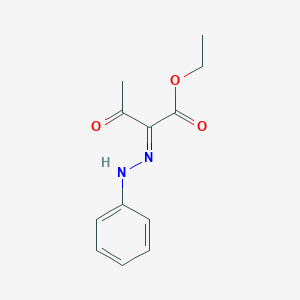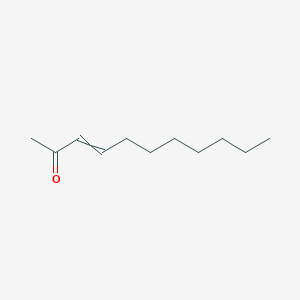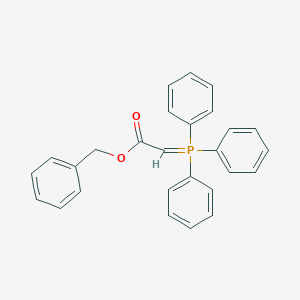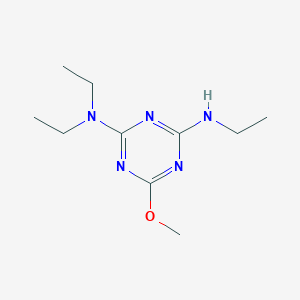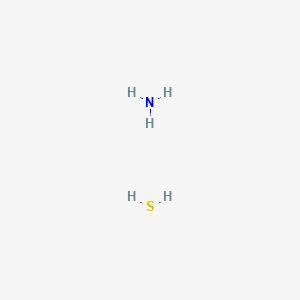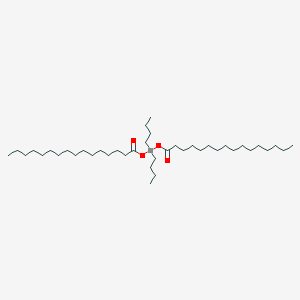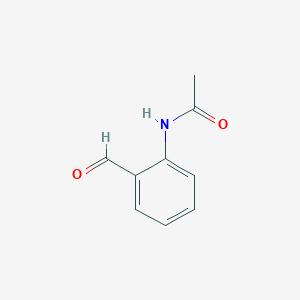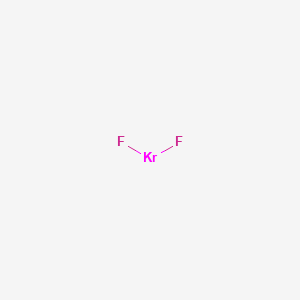
Krypton difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krypton difluoride (KrF2) is a chemical compound that is used in various scientific research applications. It is a colorless gas that is highly reactive and has unique properties that make it useful in a wide range of experiments. In
Mecanismo De Acción
Krypton difluoride is a highly reactive compound that can react with a wide range of molecules. Its mechanism of action involves the transfer of a fluorine atom to the target molecule, resulting in the formation of a new chemical bond. This process can lead to the removal or modification of certain chemical groups in the target molecule, resulting in changes in its chemical and physical properties.
Efectos Bioquímicos Y Fisiológicos
Krypton difluoride is not commonly used in biochemical and physiological experiments due to its highly reactive nature and potential toxicity. However, it has been shown to have some effects on living organisms, including DNA damage and oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of Krypton difluoride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Krypton difluoride has several advantages for lab experiments, including its high reactivity and selectivity. It can be used to selectively modify certain chemical groups in molecules, making it useful for a wide range of experiments. However, its highly reactive nature can also be a limitation, as it can be difficult to control its reactions and prevent unwanted side reactions.
Direcciones Futuras
There are several future directions for research on Krypton difluoride, including the development of new synthesis methods, the exploration of its potential applications in materials science and microelectronics, and the study of its biochemical and physiological effects. Additionally, further research is needed to fully understand the limitations and potential risks associated with the use of Krypton difluoride in scientific research.
Métodos De Síntesis
The synthesis of Krypton difluoride involves the reaction of krypton gas with fluorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is a colorless gas that is highly reactive. The synthesis of Krypton difluoride is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Krypton difluoride is used in various scientific research applications, including laser technology, photochemistry, and materials science. It is a powerful oxidizing agent that can be used to selectively remove or modify certain chemical groups in molecules. Krypton difluoride is also used in the production of microelectronics and in the development of advanced materials.
Propiedades
Número CAS |
13773-81-4 |
|---|---|
Nombre del producto |
Krypton difluoride |
Fórmula molecular |
F2K |
Peso molecular |
121.79 g/mol |
Nombre IUPAC |
difluorokrypton |
InChI |
InChI=1S/F2Kr/c1-3-2 |
Clave InChI |
QGOSZQZQVQAYFS-UHFFFAOYSA-N |
SMILES |
F[Kr]F |
SMILES canónico |
F[Kr]F |
Otros números CAS |
13773-81-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



